3-Methoxy-2-methylisonicotinaldehyde
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Overview
Description
3-Methoxy-2-methylisonicotinaldehyde is an organic compound with the molecular formula C8H9NO2. It is a derivative of isonicotinaldehyde, featuring a methoxy group at the third position and a methyl group at the second position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylisonicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methoxy-2-methylpyridine with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that optimize yield and cost-efficiency. These methods may include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach helps maintain optimal reaction conditions and improves overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives with different functional groups .
Scientific Research Applications
3-Methoxy-2-methylisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylisonicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-nitrobenzaldehyde: Similar in structure but with a nitro group instead of a methyl group.
5-Methoxy-2-methylindole: Shares the methoxy and methyl groups but has an indole ring instead of a pyridine ring
Uniqueness
3-Methoxy-2-methylisonicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in synthesis and research .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3-methoxy-2-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-6-8(11-2)7(5-10)3-4-9-6/h3-5H,1-2H3 |
InChI Key |
BWCSDHDZKWYSNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1OC)C=O |
Origin of Product |
United States |
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